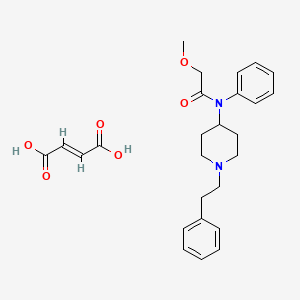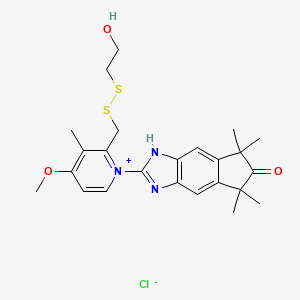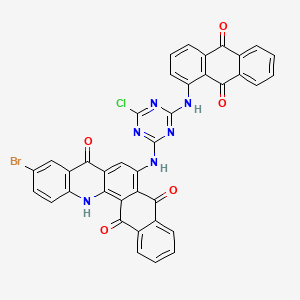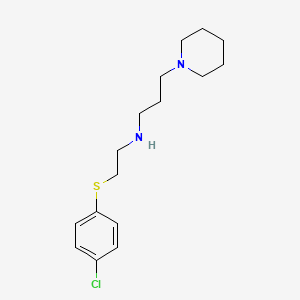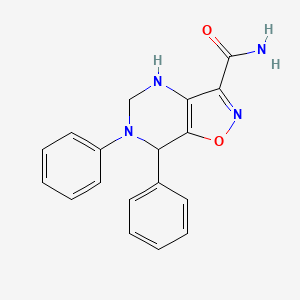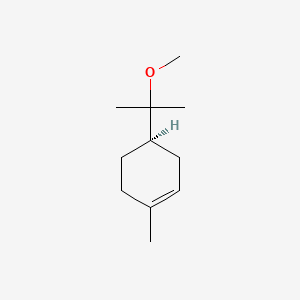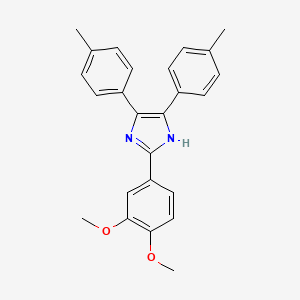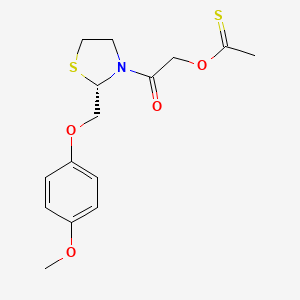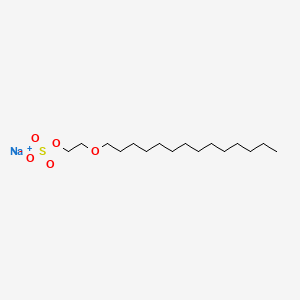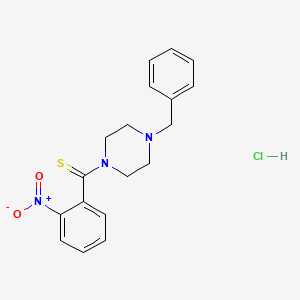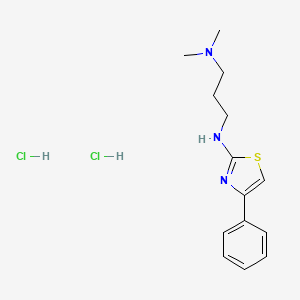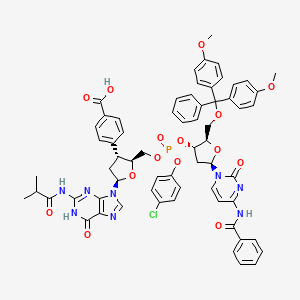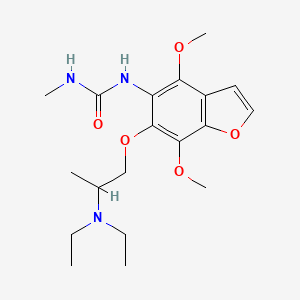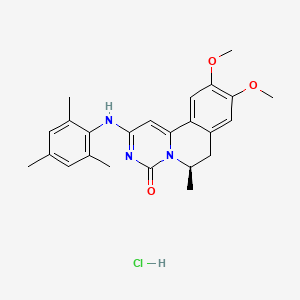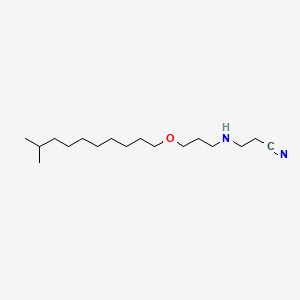
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is an organic compound with the molecular formula C13H26N2O. This compound is part of the nitrile family, characterized by the presence of a cyano group (-C≡N). It is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- typically involves the reaction of isodecyl alcohol with 3-chloropropionitrile in the presence of a base to form the intermediate 3-(isodecyloxy)propionitrile. This intermediate is then reacted with ammonia or an amine to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitrile group yields primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
Applications De Recherche Scientifique
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile: A simpler nitrile compound with similar chemical properties but lacking the isodecyloxy and amino groups.
3-Aminopropionitrile: Contains an amino group but lacks the isodecyloxy group, making it less hydrophobic.
Isodecylamine: Contains the isodecyloxy group but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is unique due to its combination of nitrile, isodecyloxy, and amino groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Propriétés
Numéro CAS |
72162-47-1 |
|---|---|
Formule moléculaire |
C17H34N2O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
3-[3-(9-methyldecoxy)propylamino]propanenitrile |
InChI |
InChI=1S/C17H34N2O/c1-17(2)11-7-5-3-4-6-8-15-20-16-10-14-19-13-9-12-18/h17,19H,3-11,13-16H2,1-2H3 |
Clé InChI |
JWIXWVDMADJVJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCOCCCNCCC#N |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


